3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride
Overview
Description
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Cl2NO4S. It is a derivative of benzenesulfonyl chloride, featuring chloro, methyl, and nitro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride
is a complex organic compound with the molecular formula C7H5Cl2NO4S . Here’s a detailed analysis of its mechanism of action:
Target of Action
Similar compounds have been used in the preparation of functionalized 1 h -indenes via copper-catalyzed arylative cyclization .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can be used as a precursor in the synthesis of N -arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives .
Biochemical Pathways
It’s known that it can be prepared from 4-methylbenzenesulfonyl chloride via chlorination .
Result of Action
It’s known that similar compounds show potential nematicidal activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it reacts violently with water, liberating toxic gas . It also causes burns .
Biochemical Analysis
Biochemical Properties
It’s known to be used in the synthesis of various compounds , suggesting that it may interact with a range of enzymes and proteins in these processes.
Cellular Effects
It’s known to cause severe skin burns and eye damage , indicating that it can have significant effects on cell function and viability.
Molecular Mechanism
It’s used as a starting material in the synthesis of various compounds , suggesting that it may exert its effects through these derivative molecules.
Temporal Effects in Laboratory Settings
It’s known to have a melting point of 70°C and a boiling point of 366.5±42.0 °C , indicating that it may undergo significant changes in state over time under certain conditions.
Metabolic Pathways
It’s known to be used in the synthesis of 2-chloro 4-methylsulfonamide benzylamine , suggesting that it may interact with certain enzymes or cofactors in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride typically involves the chlorination, nitration, and sulfonation of a benzene derivative. The process can be broken down into the following steps:
Chlorination: Introducing a chlorine atom to the benzene ring using Cl2/FeCl3.
Nitration: Adding a nitro group (NO2) through nitration with HNO3/H2SO4.
Sulfonation: Introducing a sulfonyl chloride group (SO2Cl) using SO3/H2SO4.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine, nitro, and sulfonyl chloride groups can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of various substituted benzenesulfonyl chlorides.
Reduction: Formation of 3-chloro-4-methyl-5-aminobenzenesulfonyl chloride.
Oxidation: Formation of 3-chloro-4-carboxy-5-nitrobenzenesulfonyl chloride.
Scientific Research Applications
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is used in several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-nitrobenzenesulfonyl chloride: Similar structure but lacks the methyl group.
4-Chloro-3-nitrobenzenesulfonyl chloride: Similar structure but with different positions of substituents.
Uniqueness
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is unique due to the presence of all three substituents (chloro, methyl, and nitro) on the benzene ring. This combination of functional groups provides distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJPTCBXPMZLLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407018 | |
Record name | 3-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78726-74-6 | |
Record name | 3-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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